BenchChemオンラインストアへようこそ!

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate

Lipophilicity Permeability Drug Design

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate (CAS 2172271-34-8) is a Boc-protected 1,3-disubstituted azetidine bearing a primary sulfonamide moiety attached via a methylene spacer at the 3-position. With molecular formula C₉H₁₈N₂O₄S and molecular weight 250.32 g·mol⁻¹, it presents as a high-purity (typically 98%) research intermediate used in medicinal chemistry and chemical biology for constructing sp³-rich, conformationally constrained scaffolds.

Molecular Formula C9H18N2O4S
Molecular Weight 250.32 g/mol
Cat. No. B12947215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate
Molecular FormulaC9H18N2O4S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)N
InChIInChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)
InChIKeyGLIXIUXAJLDVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate – Core Building Block Profile and Procurement Context


tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate (CAS 2172271-34-8) is a Boc-protected 1,3-disubstituted azetidine bearing a primary sulfonamide moiety attached via a methylene spacer at the 3-position . With molecular formula C₉H₁₈N₂O₄S and molecular weight 250.32 g·mol⁻¹, it presents as a high-purity (typically 98%) research intermediate used in medicinal chemistry and chemical biology for constructing sp³-rich, conformationally constrained scaffolds . Its value derives from combining the four-membered azetidine ring—a recognized bioisostere—with a terminal sulfamoyl group, creating a dual hydrogen-bond donor/acceptor motif that is distinct from both directly ring-attached sulfamoyl analogues and heteroatom-linked variants.

Why Generic Substitution Fails for tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate in Medicinal Chemistry Programs


Substituting tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate with a structurally adjacent analogue—such as the ring-attached sulfamoyl, the sulfamoylamino, or the sulfamoyloxymethyl variant—is not a property-conservative operation. The methylene linker between the azetidine core and the sulfamoyl group physically extends the pharmacophore by one sp³ carbon unit and eliminates the electron-withdrawing inductive or mesomeric effect that the ring nitrogen exerts on the sulfamoyl group in the directly linked analogue. This geometric and electronic modulation results in a measurable shift in logP, polar surface area, hydrogen-bond donor count, and the spatial vector of the sulfonamide head—factors that collectively govern solubility, passive permeability, and target engagement . Even regioisomeric changes (e.g., moving the substituent to the 2-position) alter the presentation angle of the sulfamoylmethyl group, potentially yielding different binding affinities or selectivity profiles. Consequently, treating these azetidine sulfonamide derivatives as simple interchangeable building blocks without quantitative comparative data can invalidate SAR interpretation and derail lead optimization.

Quantitative Differentiation Evidence for tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate Versus Closest Analogues


Lipophilicity Increase Driven by Methylene Spacer Insertion

The target compound exhibits a computed logP of +0.14, which is +0.25 log units higher than the directly ring-attached analogue tert-butyl 3-sulfamoylazetidine-1-carboxylate (logP = –0.11). This shift from slightly negative to positive logP can influence membrane permeability and non-specific binding. Both values were calculated using the same method (Leyan platform), allowing direct cross-study comparison .

Lipophilicity Permeability Drug Design

Reduced Hydrogen-Bond Donor Count Relative to Sulfamoylamino Analog

The sulfamoylmethyl target compound presents 1 hydrogen-bond donor (from the –SO₂NH₂ group), whereas the isosteric sulfamoylamino analogue (tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate) contains 2 hydrogen-bond donors (the sulfonamide NH plus the bridging amino NH). This reduction of one H-bond donor is accompanied by a lower topological polar surface area (89.7 Ų vs. 101.7 Ų) .

Hydrogen Bonding Solubility Crystal Engineering

Unique Methylene Linker Enhances Conformational Flexibility and Vector Diversity

The target compound incorporates a methylene (–CH₂–) linker between the azetidine 3-position and the sulfamoyl sulfur atom. This contrasts with the directly attached sulfamoyl analogue (tert-butyl 3-sulfamoylazetidine-1-carboxylate), where the sulfamoyl sulfur is directly bonded to the azetidine ring carbon . The insertion of one sp³ carbon increases the rotatable bond count from 1 to 2 , while also altering the exit vector of the sulfonamide group—a parameter critical for optimal fit into protein binding pockets.

Conformational Analysis Scaffold Diversity MedChem Design

Commercial Availability and Purity Profile Support Procurement Consistency

The target compound is commercially listed at 98% purity by the supplier Leyan (Product No. 1549153), with scalable packaging options from 1 g to 25 g . In comparison, the sulfamoylamino analogue (CAS 1352660-41-3) is offered at 98% purity by the same supplier, while the sulfamoyloxymethyl analogue (CAS 2229307-13-3) is significantly more expensive, listed at $827 for 0.05 g from Enamine [1]. The target compound thus offers a cost-efficient balance of purity for SAR exploration.

Procurement Purity Supply Chain

High-Value Application Scenarios for tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate Based on Quantitative Differentiation


Design of CNS-Penetrant Sulfonamide Probes Requiring Controlled Lipophilicity

When a medicinal chemistry project requires a primary sulfonamide pharmacophore with a logP near zero for optimal CNS drug-likeness, the target compound (logP = +0.14) provides a slight positive shift relative to the directly attached analogue (logP = –0.11), potentially improving passive blood-brain barrier permeability while retaining aqueous solubility . This differential lipophilicity, combined with modest TPSA (89.7 Ų), positions the compound as a strategic intermediate for CNS-targeted sulfonamide libraries.

Conformational Expansion of Azetidine-Based Fragment Collections

The methylene spacer introduces an extra rotatable bond (2 vs. 1 in the ring-attached analogue), enabling the terminal sulfamoyl group to sample a broader dihedral angle range . This conformational diversity is valuable in fragment-based drug discovery, where subtle changes in ligand geometry can distinguish active from inactive fragments, and can be exploited in DNA-encoded library (DEL) synthesis to diversify 3D shape space.

Cost-Efficient Multi-Gram SAR Exploration with Boc-Protected Azetidine Sulfonamides

Scaling structure-activity relationship (SAR) campaigns requires building blocks that balance high purity with manageable cost. The target compound delivers 98% purity at a price point suitable for 5–25 g procurement, enabling parallel synthesis of dozens of analogues, unlike the sulfamoyloxymethyl variant which incurs prohibitive per-gram expense [1]. This makes it a pragmatic first-choice core for early-stage medchem optimization.

Synthesis of Sulfonamide-Containing Bifunctional Molecules (PROTACs and Molecular Glues)

The Boc-protected azetidine core permits orthogonal deprotection to liberate the free azetidine nitrogen for further functionalization, while the terminal primary sulfonamide can serve as a hydrogen-bond anchor or E3 ligase recognition element in targeted protein degradation constructs . The methylene spacer provides a defined reach to engage distal protein surfaces, offering a synthesis-ready advantage over directly linked and heteroatom-linked analogues that may lack optimal distance geometry.

Quote Request

Request a Quote for tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.